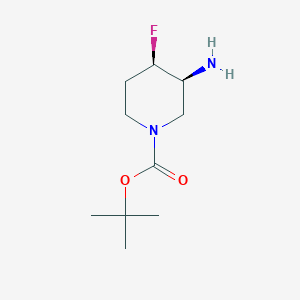

(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Description

BenchChem offers high-quality (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJEFDRBTZVEL-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401133381 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290191-73-9 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Advantage of Fluorine: A Deep Dive into (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

CAS Number: 907544-20-1

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate , a chiral building block of significant interest in drug discovery. We will explore its synthesis, with a focus on stereocontrolled methodologies, and delve into the profound impact of the fluorine substituent on the molecule's conformation and basicity. Furthermore, this guide will illuminate the strategic applications of this scaffold in the design of novel therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and potential.

Introduction: The Rise of Fluorinated Piperidines in Drug Design

The piperidine ring is a privileged scaffold, ubiquitous in a vast array of pharmaceuticals and natural products.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. However, the inherent basicity of the piperidine nitrogen can lead to undesirable properties, such as poor metabolic stability, off-target effects, and potential cardiotoxicity through interactions with the hERG potassium ion channel.[1]

The strategic incorporation of fluorine atoms into the piperidine ring has emerged as a highly effective strategy to mitigate these challenges and fine-tune molecular properties.[1] Fluorine's unique electronic properties—high electronegativity and the ability to form strong C-F bonds—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preference. This guide focuses on a key exemplar of this strategy: (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a versatile building block for creating next-generation therapeutics.

Physicochemical Properties and Structural Analysis

The seemingly simple substitution of a hydrogen atom with fluorine in the piperidine ring introduces a cascade of subtle yet powerful electronic and steric effects. These effects are critical to the rational design of drug candidates.

Table 1: Physicochemical Properties of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 907544-20-1 | [2] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |

| Molecular Weight | 218.27 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, sealed in dry, dark place | [3] |

Modulation of Basicity (pKa)

One of the most significant consequences of fluorination is the modulation of the basicity of the piperidine nitrogen. The electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the nearby nitrogen, a feature that can be exploited to reduce unwanted interactions with off-target proteins, such as the hERG channel, thereby improving the safety profile of a drug candidate.[1] The precise pKa is dependent on the stereochemical relationship between the fluorine and the nitrogen lone pair.

Conformational Control: The Gauche Effect

The stereospecific placement of fluorine at the 3-position of the piperidine ring, particularly in the cis-(3S,4R) configuration, has profound conformational implications. The gauche effect, an electronic interaction that favors a gauche arrangement of electronegative substituents, can lead to a preference for an axial orientation of the fluorine atom. This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its target.[4][5]

Synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

The stereoselective synthesis of this building block is crucial for its application in chiral drug development. Several synthetic strategies have been developed, often employing asymmetric catalysis to establish the desired stereochemistry.

Asymmetric Hydrogenation Approach

One effective method involves the asymmetric hydrogenation of a suitably protected fluoroenamide derived from a pyridine precursor. This approach leverages chiral catalysts to control the facial selectivity of the hydrogenation, yielding the desired syn-1,2-amino-fluoropiperidine stereochemistry.[1]

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

A generalized protocol based on literature precedents is as follows:

-

Substrate Preparation: A protected 3-fluoro-4-aminopyridine is N-benzoylated and subsequently quaternized to form a benzyl pyridinium salt.

-

Partial Reduction: The pyridinium salt is partially reduced using a hydride source, such as sodium borohydride in methanol, to yield the corresponding fluoro-enamide.[1]

-

Asymmetric Hydrogenation: The fluoro-enamide is subjected to asymmetric hydrogenation using a chiral ruthenium or rhodium catalyst (e.g., with a chiral phosphine ligand) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical to achieve high enantioselectivity and diastereoselectivity.[1]

-

Deprotection and Boc Protection: The resulting N-benzoyl piperidine is deprotected, and the piperidine nitrogen is subsequently protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Final Deprotection: The amino group is deprotected to yield the final product.

Enzymatic Dynamic Kinetic Asymmetric Transamination

A greener and often more efficient alternative to heavy metal catalysis is the use of enzymes. Dynamic kinetic asymmetric transamination (DKAT) of a fluoroketone precursor has been successfully employed for the synthesis of the syn-fluoro-aminopiperidine core.[1]

Workflow: Enzymatic Dynamic Kinetic Asymmetric Transamination

Caption: Enzymatic Dynamic Kinetic Asymmetric Transamination Workflow.

This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions, making it an attractive option for large-scale synthesis.[1]

Debenzylation Route

A common final step in many synthetic routes involves the removal of a benzyl protecting group from the amino function. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Debenzylation

A representative protocol is as follows:

-

Reaction Setup: To a solution of the N-benzylated precursor, tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, in a suitable solvent such as methanol, is added ammonium formate and a palladium on activated carbon catalyst (10% Pd/C).[6]

-

Reaction Conditions: The reaction mixture is heated to approximately 50°C for 1 hour.[6]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through diatomaceous earth. The filtrate is then concentrated under reduced pressure to yield the desired product.[6]

Applications in Drug Discovery

The unique properties conferred by the syn-3-fluoro-4-amino moiety make this scaffold highly valuable in the design of novel therapeutics across various disease areas.

Case Study: CGRP Receptor Antagonists for Migraine

A prominent application of the syn-fluoro-aminopiperidine pharmacophore is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.[1] The constrained conformation and modulated basicity of the fluorinated piperidine ring contribute to the high affinity and selectivity of these compounds for the CGRP receptor.

Case Study: T-type Calcium Channel Antagonists

The 4-aminomethyl-4-fluoropiperidine scaffold, a close derivative, has been successfully employed in the design of potent and selective T-type calcium channel antagonists.[7] These compounds have shown efficacy in preclinical models of central nervous system disorders without the adverse cardiovascular effects often associated with less selective calcium channel blockers.[7]

Broader Therapeutic Potential

The 4-aminopiperidine scaffold, in general, has been investigated for a wide range of therapeutic targets, including:

-

Hepatitis C Virus (HCV) Assembly Inhibitors: Derivatives have been identified that inhibit the assembly and release of infectious HCV particles.[8][9]

-

Influenza A Virus Entry Inhibitors: Certain compounds with this scaffold have shown activity as entry inhibitors targeting the hemagglutinin protein of influenza A viruses.[10]

-

N-type Calcium Channel Blockers for Pain: This scaffold has been used to develop N-type calcium channel blockers with analgesic properties in models of pain and neuropathic pain.[11]

Logical Relationship: From Structure to Application

Caption: The relationship between the compound's properties and its applications.

Spectroscopic Characterization

Confirmation of the structure and stereochemistry of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.40 ppm), as well as complex multiplets for the piperidine ring protons. The coupling constants between the fluorine atom and adjacent protons are diagnostic for determining the relative stereochemistry.[6]

-

¹³C NMR: The carbon spectrum will show the expected number of signals, with the carbon atom attached to the fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, with its multiplicity determined by coupling to adjacent protons.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety and Handling

As with all laboratory chemicals, (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic fluorination in modern drug design. Its unique combination of a chiral piperidine scaffold and a stereospecifically placed fluorine atom provides medicinal chemists with a powerful tool to address key challenges in drug development, including metabolic stability, target selectivity, and safety. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can expect to see this and similar fluorinated building blocks play an increasingly important role in the creation of innovative and effective medicines.

References

-

Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information.

-

PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Feldman, E. A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431–9443. [Link]

-

Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692–3695. [Link]

-

Kumar, R., & Singh, S. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

ResearchGate. (n.d.). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3).... Retrieved from [Link]

-

El-Kafrawy, S. A., et al. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral Research, 177, 104782. [Link]

-

Feldman, E. A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431–9443. [Link]

-

ResearchGate. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. [Link]

-

McCarthy, C., et al. (2024). Feature Reviews in Medicinal Chemistry. Molecules, 29(10), 2275. [Link]

-

Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4- fluoropiperidine as a T-type Ca>2+> channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692-3695. Retrieved from [Link]

-

Isenegger, P. G., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(30), 9523–9534. [Link]

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

-

ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 1260612-08-5 [sigmaaldrich.com]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

An In-depth Technical Guide to the Stereoselective Synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

The piperidine scaffold is the most ubiquitous nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for engaging biological targets.[1] The strategic incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, can profoundly modulate a molecule's metabolic stability, membrane permeability, and binding affinity.[2] Consequently, fluorinated piperidines represent a highly sought-after structural motif in medicinal chemistry.[1][3][4]

The target molecule of this guide, (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, is a chiral building block of significant interest. It features a syn (or cis) relationship between the fluorine atom at C4 and the amino group at C3, with a specific absolute stereochemistry of (3S,4R). This precise spatial arrangement is often critical for achieving the desired pharmacological activity and selectivity in drug candidates, such as CGRP receptor antagonists for migraine treatment.[5]

However, the synthesis of such precisely configured molecules is non-trivial. The primary challenge lies in the diastereoselective and enantioselective introduction of the two adjacent stereocenters. This guide provides a detailed examination of a robust and scalable synthetic strategy, focusing on the underlying chemical principles, experimental causality, and practical execution necessary for its successful implementation in a research or process development setting.

Retrosynthetic Analysis and Strategic Blueprint

A logical retrosynthetic analysis reveals a strategy centered on establishing the critical C3-C4 stereochemistry via an asymmetric hydrogenation of a tetrahydropyridine precursor. This approach leverages the well-established power of transition metal catalysis to control stereochemical outcomes.

Caption: Retrosynthetic pathway for the target molecule.

This strategy hinges on several key transformations:

-

Activation of a Pyridine Precursor: A commercially available 3-fluoro-4-aminopyridine is functionalized and converted into a pyridinium salt. This activation is crucial as it breaks the aromaticity upon partial reduction, making the system susceptible to hydrogenation.[5][6]

-

Formation of an Enamide: Mild reduction of the pyridinium salt generates a key tetrahydropyridine intermediate, specifically an enamide, which is the substrate for the asymmetric hydrogenation.

-

Stereo-determining Asymmetric Hydrogenation: The core of the strategy involves the use of a chiral rhodium catalyst to facilitate the diastereoselective and enantioselective hydrogenation of the enamide double bond. This step sets both the C3 and C4 stereocenters simultaneously.[5]

-

Deprotection and Final Functionalization: Subsequent removal of protecting groups followed by N-Boc protection furnishes the final target compound.

Detailed Synthetic Workflow and Experimental Protocols

The following section provides a step-by-step guide to the synthesis, emphasizing the rationale behind the chosen conditions and procedures.

Overall Synthetic Scheme

Caption: High-level workflow of the multi-step synthesis.

Step 1 & 2: Synthesis of the N-Benzyl Pyridinium Salt Precursor

Rationale: The synthesis begins with the protection of the exocyclic amine of 3-fluoro-4-aminopyridine with a benzoyl group. This serves a dual purpose: it protects the amine during subsequent steps and forms part of the enamide structure required for hydrogenation. The subsequent N-benzylation of the pyridine nitrogen forms a pyridinium salt. This is a critical activation step that lowers the reduction potential of the aromatic ring, facilitating a selective partial reduction in the next step.[5][6]

Experimental Protocol:

-

N-Benzoylation: To a solution of 3-fluoro-4-aminopyridine (1.0 eq) in pyridine at 0 °C, add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Upon completion (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated to yield N-(3-fluoropyridin-4-yl)benzamide.

-

N-Benzylation: Dissolve the N-(3-fluoropyridin-4-yl)benzamide (1.0 eq) in toluene. Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 16 hours. The resulting precipitate is the desired pyridinium salt. Cool the mixture, filter the solid, wash with cold toluene, and dry under vacuum.

Step 3: Partial Reduction to the Fluoroenamide

Rationale: The pyridinium salt is selectively reduced to a tetrahydropyridine (enamide) using sodium borohydride (NaBH₄).[5] NaBH₄ is a mild hydride donor, which, under controlled conditions (low temperature), preferentially attacks the activated pyridinium ring at the C6 position, leading to the desired 1,2,5,6-tetrahydropyridine isomer after double bond migration.[7]

Experimental Protocol:

-

Suspend the pyridinium salt (1.0 eq) in methanol (MeOH) and cool the mixture to -10 °C in an ice-salt bath.

-

Add NaBH₄ (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 0 °C.

-

Stir the reaction at -10 °C for 1 hour.

-

Monitor the reaction by LC-MS. Once the starting material is consumed, carefully quench the reaction by adding water.

-

Extract the product with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-(1-benzyl-4-fluoro-1,2,5,6-tetrahydropyridin-3-yl)benzamide, which can be used in the next step after purification by column chromatography.

Step 4: Asymmetric Hydrogenation (Key Stereochemical Step)

Rationale: This is the crucial step where the syn-(3S,4R) stereochemistry is established. A chiral rhodium complex is used to catalyze the hydrogenation of the enamide double bond. The chiral ligand (e.g., a derivative of Josiphos or Walphos) coordinates to the rhodium center, creating a chiral environment that directs the hydrogen addition to one face of the substrate, leading to high levels of diastereoselectivity and enantioselectivity.[5][8]

Experimental Protocol:

-

In a high-pressure reactor, charge the enamide substrate (1.0 eq), the rhodium precursor [Rh(COD)Cl]₂ (0.01 eq), and the chosen chiral phosphine ligand (e.g., SL-W001-1) (0.011 eq).

-

De-gas the vessel and backfill with argon several times.

-

Add degassed solvent (e.g., 2,2,2-trifluoroethanol).

-

Pressurize the reactor with hydrogen gas (H₂) to the optimized pressure (e.g., 20 bar).

-

Stir the reaction at a controlled temperature (e.g., 50 °C) for 24 hours.

-

Upon completion, carefully vent the reactor and concentrate the solvent. The crude product can be purified by silica gel chromatography to yield the enantioenriched N-benzoyl-N-benzyl protected piperidine.

Step 5 & 6: Deprotection and Final N-Boc Protection

Rationale: The N-benzyl and N-benzoyl groups are removed simultaneously via catalytic hydrogenation. A strong catalyst like Pearlman's catalyst (Pd(OH)₂/C) is often effective for cleaving the N-benzyl bond, while the benzamide can be cleaved under these or slightly different hydrogenolysis conditions.[9] The resulting free diamine is then immediately protected with di-tert-butyl dicarbonate ((Boc)₂O) on the more nucleophilic piperidine nitrogen to yield the final product.[10] The Boc group is a standard protecting group in medicinal chemistry due to its stability and ease of removal under mild acidic conditions.[11][12]

Experimental Protocol:

-

Debenzylation: Dissolve the product from Step 4 in methanol. Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%). Pressurize the reaction vessel with H₂ (e.g., 50 psi) and stir at room temperature until deprotection is complete (monitored by LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

N-Boc Protection: Dissolve the crude (3S,4R)-3-amino-4-fluoropiperidine in a mixture of 1,4-dioxane and water. Cool to 0 °C and add sodium hydroxide (2.0 eq) followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in dioxane.[10]

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the dioxane under reduced pressure, and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the final product, (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate.

Data Summary and Characterization

The efficiency of each synthetic step is critical for the overall yield. The stereochemical outcome of the asymmetric hydrogenation is the defining metric of success for this synthesis.

| Step | Transformation | Typical Yield | Key Analytical Metric(s) |

| 1 & 2 | Pyridinium Salt Formation | >85% | ¹H NMR, ¹³C NMR, HRMS |

| 3 | Enamide Formation | >90% | ¹H NMR, LC-MS |

| 4 | Asymmetric Hydrogenation | ~80-90% | >95:5 dr, >99% ee |

| 5 & 6 | Deprotection & Boc-Protection | ~75-85% (over 2 steps) | ¹H NMR, ¹⁹F NMR, HRMS, Chiral HPLC |

Data are representative values based on optimized literature procedures.[5]

Characterization of Final Product:

-

¹H NMR: Will show characteristic signals for the tert-butyl group (~1.4 ppm), piperidine ring protons, and the amine protons. Coupling constants between H3/H4 and H4/F will be indicative of the syn stereochemistry.

-

¹⁹F NMR: A doublet of multiplets confirming the presence and environment of the fluorine atom.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition and exact mass of the molecule.

-

Chiral HPLC: To confirm the high enantiomeric excess (>99% ee) of the final product.

Conclusion and Outlook

The synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate via asymmetric hydrogenation of a pyridine-derived enamide represents a highly efficient and stereocontrolled route to a valuable chiral building block. The success of this strategy relies on a foundational understanding of pyridine chemistry, the principles of stereoselective catalysis, and careful execution of protection/deprotection sequences. By explaining the causality behind each transformation—from ring activation to the stereo-determining hydrogenation—this guide provides researchers and drug development professionals with a comprehensive blueprint for accessing this and related fluorinated piperidine scaffolds, thereby enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Barron, B., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters, 26(8), 1533–1538. [Link]

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11039–11045. [Link]

-

Barron, B., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. PubMed. [Link]

-

Singh, S., Gambhir, D., & Singh, R. P. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Chemical Communications. [Link]

-

Li, C., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270. [Link]

-

Clayden, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Singh, S., Gambhir, D., & Singh, R. P. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Chemical Communications. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

-

Ziyaev, A. A., & Dalimov, D. N. (2017). Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). ResearchGate. [Link]

-

Wang, D., et al. (2021). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. Nature Communications, 12(1), 6610. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

-

Coldwell, M., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Brigaud, T., et al. (2010). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ChemInform, 41(32). [Link]

-

Bartolo, L., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 138-143. [Link]

-

PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]

-

Kumar, A., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(8), 940-945. [Link]

-

Joergensen, M. R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-11. [Link]

-

Gorobets, E., & Wuest, F. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4936. [Link]

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of the physicochemical properties of tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate (CAS 907544-20-1), a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the privileged piperidine scaffold imparts unique conformational and electronic characteristics that are highly valuable in drug design. This document details the compound's structural identity, core physicochemical parameters such as lipophilicity (LogP) and basicity (pKa), and aqueous solubility. For each key property, this guide presents the theoretical basis, its significance in drug development, and detailed, field-proven experimental protocols for its determination. The content is structured to provide researchers, chemists, and drug development professionals with both the foundational data and the practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Role of Fluorinated Piperidines in Drug Discovery

The Piperidine Scaffold: A Privileged Motif

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to present pharmacophoric elements in precise spatial orientations, enabling potent and selective interactions with biological targets.

The "Fluorine Factor": Modulating Molecular Properties

The introduction of fluorine into drug candidates is a cornerstone strategy in medicinal chemistry.[3][4] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties without significantly increasing its steric bulk. Key effects include:

-

Metabolic Stability: The strength of the C-F bond often enhances resistance to metabolic degradation by enzymes like cytochrome P450, which can improve a drug's half-life.[1][3]

-

Binding Affinity: Fluorine's electron-withdrawing nature can alter the electron distribution in a molecule, potentially enhancing interactions with target proteins through modified hydrogen bonding or dipole interactions.[4]

-

Lipophilicity & Permeability: Fluorination typically increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1]

-

pKa Modulation: The inductive effect of fluorine can lower the pKa of nearby basic functional groups, a critical factor for controlling a compound's ionization state at physiological pH.[2]

Introducing Boc-(3S,4R)-3-amino-4-fluoropiperidine: A Versatile Building Block

The subject of this guide, tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate, combines the advantages of the piperidine scaffold with the strategic placement of a fluorine atom. The cis relationship between the C3-fluorine and C4-amino groups, along with the bulky N-Boc protecting group, creates a conformationally biased system that is of significant interest for constructing complex molecules with well-defined three-dimensional shapes.[5] Understanding its core physicochemical properties is paramount for its effective application in the synthesis of novel therapeutic agents.

Core Molecular & Physicochemical Profile

Identity and Structure

The compound is unambiguously defined by its stereochemistry, molecular formula, and standard chemical identifiers.

Caption: 2D Structure of Boc-(3S,4R)-3-amino-4-fluoropiperidine.

Summary of Physicochemical Properties

The following table summarizes the key known and predicted properties of the compound. Properties without readily available literature values are marked for experimental determination using the protocols outlined in this guide.

| Property | Value | Source |

| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | [6] |

| CAS Number | 907544-20-1 | [6][7][8] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [6][7][9] |

| Molecular Weight | 218.27 g/mol | [6][7][9][10] |

| Physical Form | Solid | [9] |

| Melting Point | Not available. Recommended for experimental determination. | |

| Boiling Point | Not available. Recommended for experimental determination. | |

| Computed XLogP3-AA | 0.8 | [6][10] |

| pKa | Not available. Recommended for experimental determination. | |

| Aqueous Solubility | Not available. Recommended for experimental determination. |

Lipophilicity Analysis (LogP)

Theoretical LogP and its Implications for ADME

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug design.[11] It strongly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[11] For oral drug candidates, a LogP value of less than 5 is one of the criteria in Lipinski's Rule of 5. The computed XLogP3-AA value for this compound is 0.8, suggesting it possesses a favorable balance of hydrophilicity and lipophilicity, which is often desirable for good pharmacokinetic properties.[6][10] However, experimental verification is essential for definitive characterization.

Experimental Protocol: LogP Determination via Shake-Flask Method

The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning at equilibrium.[12][13]

Methodology:

-

Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4). To do this, mix equal volumes of n-octanol and buffer in a separatory funnel, shake vigorously for 30 minutes, and allow the layers to separate completely for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated aqueous phase containing the compound and an equal volume of the pre-saturated n-octanol phase.

-

Equilibration: Seal the vessel and agitate it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). Gentle, consistent mixing is crucial to avoid emulsion formation.

-

Phase Separation: Centrifuge the vessel at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) and LogP as follows:

-

P = [Concentration]organic / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Rationale and Causality

The shake-flask method directly measures the thermodynamic equilibrium of partitioning, providing the most reliable LogP value.[13][14] The choice of pH 7.4 is critical as it reflects physiological conditions and determines the ionization state of the molecule, which significantly impacts partitioning. For this compound, the C4-amino group will be partially protonated at pH 7.4, influencing its distribution between the polar aqueous phase and the nonpolar octanol phase.

Caption: Workflow for experimental LogP determination.

Acidity and Ionization State (pKa)

Structural Basis for Basicity and the Influence of Fluorine

The pKa value defines the pH at which a functional group is 50% ionized.[15] Boc-(3S,4R)-3-amino-4-fluoropiperidine possesses two potential basic centers: the C4-primary amine and the N1-piperidine nitrogen. However, the N1 nitrogen is part of a carbamate (Boc group), which significantly reduces its basicity to the point where it is effectively non-basic under physiological conditions. Therefore, the relevant pKa is that of the C4-amino group. The adjacent C3-fluorine atom exerts a strong electron-withdrawing inductive effect, which is expected to decrease the electron density on the amino nitrogen, thereby lowering its pKa compared to a non-fluorinated analogue.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[16]

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility across the titration range.

-

Titration Setup: Place the solution in a thermostatted vessel (e.g., 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments using a burette. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal.

-

pKa Determination: The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest portion of the curve). More accurately, the first derivative of the plot (ΔpH/ΔV vs. V) can be used, where the peak of the derivative curve indicates the equivalence point. The pKa is the pH at half of this volume.

Rationale and Causality

Determining the pKa is crucial because the ionization state of a drug governs its solubility, membrane permeability, and ability to interact with its biological target.[17] A compound with a basic center will be predominantly in its charged, protonated form at pH values below its pKa, generally leading to higher aqueous solubility but lower membrane permeability. Conversely, at pH values above the pKa, it will be in its neutral, uncharged form, which is more lipophilic and can cross membranes more easily.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. 907544-20-1 | (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 9. (3S,4R)-tert-butyl 4-Amino-3-fluoropiperidine-1-carboxylat… [cymitquimica.com]

- 10. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 57415840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Introduction to log P and log D in drug development [pion-inc.com]

- 12. acdlabs.com [acdlabs.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

Stereoselective synthesis of 3-amino-4-fluoropiperidine derivatives

An In-Depth Technical Guide to the Stereoselective Synthesis of 3-Amino-4-Fluoropiperidine Derivatives

Abstract

The 3-amino-4-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, modulated basicity, and potential for enhanced metabolic stability and target engagement. The strategic introduction of a fluorine atom vicinal to the amino group can profoundly influence the physicochemical properties of parent molecules, such as pKa, lipophilicity, and conformation, making this scaffold highly sought after in drug discovery programs.[1][2] However, the stereocontrolled synthesis of these derivatives presents significant challenges due to the need to precisely control the relative and absolute stereochemistry of two adjacent stereocenters, one of which bears a fluorine atom. This technical guide provides an in-depth analysis of key stereoselective strategies for accessing 3-amino-4-fluoropiperidine derivatives, focusing on the underlying principles, experimental considerations, and field-proven methodologies. We will explore asymmetric catalytic hydrogenations, biocatalytic dynamic kinetic resolutions, and chiral pool-based approaches, offering researchers and drug development professionals a comprehensive resource for navigating this complex synthetic landscape.

Introduction: The Strategic Value of the 3-Amino-4-Fluoropiperidine Scaffold

The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals.[1] Its conformational behavior and the basicity of the nitrogen atom are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. The incorporation of fluorine, the most electronegative element, provides a powerful tool for fine-tuning these properties.

Modulation of Basicity (pKa): A key application of fluorination in piperidines is the precise modulation of the nitrogen atom's basicity. This is critical for optimizing target binding, reducing off-target effects (such as hERG ion channel interactions), and improving oral bioavailability.[1] The position of the fluorine atom relative to the nitrogen has a significant stereoelectronic effect. For instance, in a protonated piperidine, an axial C-F bond is antiparallel to the N⁺-H bond, resulting in a favorable dipole interaction that stabilizes the conjugate acid and thus increases the pKa, making the nitrogen more basic.[1][3] Conversely, an equatorial fluorine has a less pronounced effect.[1] This distinction allows chemists to rationally design compounds with a desired pKa profile.

Conformational Control and Metabolic Stability: The strong preference of fluorine for certain gauche orientations can be used to create conformationally defined building blocks.[4] Furthermore, the robust C-F bond can block sites of metabolic oxidation, enhancing the metabolic stability and half-life of a drug candidate.

Given these advantages, robust and scalable methods for the stereoselective synthesis of 3-amino-4-fluoropiperidine derivatives are of paramount importance to the pharmaceutical industry.

Core Synthetic Strategies and Methodologies

The primary challenge lies in the simultaneous installation of the fluorine and amine functionalities with high diastereoselectivity and enantioselectivity. Direct stereoselective fluorination is often difficult.[1] Therefore, many successful strategies rely on the stereocontrolled transformation of precursors where the fluorine is already present, such as fluorinated pyridines or ketones.

Below is a comparative overview of two major industrial strategies.

Caption: High-level comparison of metal-catalyzed and biocatalytic routes.

Strategy 1: Asymmetric Hydrogenation of a Fluoro-Enamide

This approach, successfully applied by Merck in the synthesis of a CGRP receptor antagonist, leverages a highly effective metal-catalyzed asymmetric hydrogenation to set the two adjacent stereocenters.[1][5] The key is the preparation of a suitable fluoro-enamide substrate, which is then hydrogenated with high facial selectivity.

Causality Behind Experimental Choices:

-

Substrate Synthesis: The synthesis begins with a commercially available fluorinated pyridine. The pyridine ring is first activated (e.g., as a benzyl pyridinium salt) to facilitate a partial reduction (e.g., with NaBH₄). This sequence is robust and high-yielding, providing the crucial tetrahydropyridine (enamide) hydrogenation substrate.[1] This multi-step approach is chosen to avoid direct, and often unselective, hydrogenation of the highly stable pyridine ring.

-

Catalyst Selection: A high-throughput screening of various transition metals (Rh, Ru, Ir) and chiral phosphine ligands is typically performed.[1] While both Rhodium and Ruthenium catalysts can provide good enantioselectivity for the desired syn-product, Iridium is often avoided due to its tendency to promote C-F bond cleavage.[1] Ruthenium has been shown to be slightly superior in minimizing this defluorination side reaction, making it the metal of choice for further optimization.[1]

Caption: Workflow for the Ru-catalyzed asymmetric hydrogenation.

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a vial is charged with [(COD)Ru(2-methylallyl)₂] and the selected chiral phosphine ligand (e.g., a Josiphos-type ligand) in a 1:1.05 molar ratio. Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred for 30 minutes. HBF₄·OEt₂ (2.0 equivalents) is then added, and stirring is continued for another 30 minutes to form the active catalyst.

-

Hydrogenation: The fluoro-enamide substrate is dissolved in a degassed solvent (e.g., methanol) in a high-pressure autoclave. The pre-formed catalyst solution is transferred to the autoclave via cannula.

-

Reaction: The vessel is sealed, purged several times with N₂, and then pressurized with H₂ to the desired pressure (e.g., 10-50 bar). The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.

-

Work-up and Analysis: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The crude product is purified by column chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.

| Catalyst System | Substrate/Catalyst Ratio | Pressure (bar) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Ru / SL-J002-1 | 1000:1 | 20 | 50 | 92 | >99:1 | 98 | [1] |

| Rh / SL-P005-2 | 1000:1 | 20 | 50 | 88 | >99:1 | 96 | [1] |

Data is illustrative based on published findings.

Strategy 2: Dynamic Kinetic Asymmetric Transamination (DKAT)

Biocatalysis offers a powerful, green, and often highly selective alternative to transition-metal catalysis. The DKAT of a 3-fluoro-4-piperidone intermediate is an elegant strategy that leverages an enzyme to install the amine stereoselectively while an in-situ racemization of the fluorinated stereocenter allows for a theoretical maximum yield of 100% of the desired single isomer.[1]

Causality Behind Experimental Choices:

-

Substrate Synthesis: The requisite 3-fluoro-4-piperidone ketone is prepared from the corresponding N-Boc-4-piperidone. This involves conversion to a silyl enol ether followed by electrophilic fluorination with a reagent like Selectfluor.[1] This route effectively installs the fluorine atom achirally, deferring stereocontrol to the key enzymatic step.

-

Dynamic Process: The key to this strategy is the acidity of the proton at the C3 position, which is enhanced by the adjacent fluorine and ketone. Under basic conditions (e.g., pH 10.5), this proton is labile, allowing for epimerization.[1] A transaminase enzyme from a commercially available library (e.g., from Codexis) can then selectively aminate one of the ketone enantiomers. As the consumed enantiomer is depleted, the remaining enantiomer epimerizes via the enolate, constantly replenishing the substrate for the enzyme. This dynamic process funnels the entire racemic starting material into a single desired syn-amino alcohol product.

-

Reaction Optimization: Key parameters for optimization include the choice of amine donor (isopropylamine is common), pH, temperature, and co-solvents (like DMSO) to improve substrate solubility.[1] Continuously removing the acetone byproduct can help drive the reaction equilibrium towards the product.[6]

Experimental Protocol: Enzymatic DKAT

-

Reaction Setup: To a temperature-controlled reaction vessel is added a borate buffer solution (e.g., 0.2 M, pH 10.5).

-

Reagent Addition: The 3-fluoro-4-piperidone substrate is added, followed by the amine donor (e.g., isopropylamine, 1 M), a cofactor (pyridoxal-5'-phosphate, PLP, 1 g/L), and a co-solvent if needed (e.g., 20 vol% DMSO).[6]

-

Enzyme Addition: The mixture is stirred until all components are dissolved. The selected transaminase enzyme (e.g., ATA-3, 1 mol%) is then added.[6]

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 45 °C) for 24 hours. A slow nitrogen sweep may be used to remove the acetone byproduct.[6]

-

Work-up and Analysis: The reaction is quenched by adding an organic solvent (e.g., ethyl acetate) and the enzyme is removed by filtration or centrifugation. The organic layer is separated, washed, dried, and concentrated. The product is purified by chromatography or crystallization.

-

Analysis: Yield, dr, and ee are determined by NMR and chiral HPLC analysis. An optimized process can achieve high yield (e.g., 66%), high diastereoselectivity (e.g., 15:1 dr), and excellent enantioselectivity (e.g., 96% ee).[6]

Strategy 3: Diastereoselective Hydrogenation of Fluoropyridines

A more direct route involves the hydrogenation of readily available fluorinated pyridines. While conceptually simpler, controlling the stereoselectivity can be challenging. Recent advances have demonstrated that heterogeneous catalysts, such as palladium on carbon, can provide excellent cis-selectivity.[4][7]

Causality Behind Experimental Choices:

-

Catalyst System: Heterogeneous palladium catalysts (e.g., Pd/C) are robust, easy to handle, and effective for pyridine hydrogenation.[4][7] The reaction typically requires acidic conditions to protonate the pyridine nitrogen, making it more susceptible to reduction.

-

Stereochemical Outcome: The hydrogenation generally proceeds via delivery of hydrogen from the less-hindered face of the substrate as it adsorbs onto the catalyst surface, leading predominantly to the all-cis product.[1] This is particularly useful for multiply-substituted pyridines. The fluorine atom has been observed to prefer an axial orientation in the resulting piperidine hydrochloride salt, a conformation stabilized by a favorable C-F…H-N⁺ dipole interaction.[1][3]

-

Challenges: A significant challenge with this method is preventing hydrodefluorination (C-F bond cleavage). Careful selection of the catalyst and reaction conditions is crucial to maximize the yield of the desired fluorinated piperidine.

Strategy 4: Chiral Pool Synthesis via Ring Enlargement

The chiral pool refers to the collection of abundant, inexpensive, enantiopure natural products like amino acids and sugars.[8] A creative strategy for synthesizing chiral 3-amino-5-fluoropiperidines (isomeric to the title compounds but demonstrating the principle) involves the ring enlargement of enantiopure prolinols.[2][3]

Mechanism and Rationale: This method often utilizes a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction of DAST with a hydroxymethylpyrrolidine (prolinol derivative) can proceed via a fluorine-driven, stereoselective ring expansion.[3] This pathway leverages the pre-existing stereocenter of the prolinol to establish the stereochemistry in the final piperidine product, providing an efficient entry into enantiopure fluorinated piperidines. This approach is particularly valuable when the target molecule's stereochemistry can be directly traced back to a readily available chiral pool starting material.[9]

Conclusion and Future Outlook

The stereoselective synthesis of 3-amino-4-fluoropiperidine derivatives remains a challenging but highly rewarding area of research. Industrial-scale syntheses have increasingly favored robust and scalable methods like asymmetric hydrogenation and dynamic kinetic asymmetric transamination. These approaches offer exceptional levels of stereocontrol and are amenable to process optimization. Asymmetric hydrogenation provides a powerful and versatile tool, with catalyst selection being the critical parameter for success. Meanwhile, biocatalysis presents a green and highly efficient alternative, capable of delivering products with outstanding optical purity through elegant dynamic kinetic resolutions.

Future efforts will likely focus on the development of novel, more active, and selective catalysts—both metallic and enzymatic—to further improve efficiency and reduce costs. The direct asymmetric hydrogenation of fluoropyridines with predictable and tunable stereoselectivity remains a significant goal. As the demand for structurally complex and stereochemically defined fluorinated building blocks continues to grow in drug discovery, the development of innovative and practical synthetic methodologies will be essential for advancing the next generation of therapeutics.

References

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). National Institutes of Health (PMC). [Link]

-

Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. (2014). PubMed. [Link]

-

ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (2014). ResearchGate. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). American Chemical Society Publications. [Link]

-

Chemists develop new synthesis method for producing fluorinated piperidines. (2019). Universität Münster. [Link]

-

Chiral pool. Wikipedia. [Link]

-

Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. (2017). ResearchGate. [Link]

-

Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. (2022). National Institutes of Health. [Link]

-

Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). PubMed. [Link]

-

Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. (2021). ResearchGate. [Link]

-

Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2022). PubMed. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral pool - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Fluorinated Piperidines in Medicinal Chemistry

Introduction: The Piperidine Scaffold and the Rationale for Fluorination

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in the pharmaceutical industry.[1][2] Its prevalence stems from its ability to serve as a versatile pharmacophore, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. However, the inherent basicity and metabolic liability of the piperidine moiety often present challenges in drug development. The strategic incorporation of fluorine atoms into the piperidine ring has emerged as a powerful tool to modulate its physicochemical and pharmacological properties, thereby overcoming these limitations and enhancing therapeutic potential.[3][4][5]

Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's behavior.[6] In the context of piperidines, fluorination can:

-

Modulate Basicity (pKa): Fine-tuning the pKa of the piperidine nitrogen is crucial for optimizing drug-target interactions, solubility, and reducing off-target effects such as hERG channel binding, a common cause of cardiac toxicity.[2][7]

-

Enhance Metabolic Stability: The high energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6][8] Replacing metabolically susceptible C-H bonds with C-F bonds can significantly increase a drug's half-life.[6]

-

Control Conformation: The introduction of fluorine can impose specific conformational preferences on the piperidine ring, effectively locking it into a more biologically active shape.[3][6][9] This pre-organization can lead to enhanced binding affinity and selectivity.

-

Alter Lipophilicity (LogP): Fluorination can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[6][10]

This guide provides a comprehensive overview of the strategic application of fluorinated piperidines in modern drug discovery, delving into the underlying principles of their design, synthesis, and profound impact on pharmacological outcomes.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine into the piperidine scaffold induces predictable and tunable changes in its fundamental physicochemical properties. Understanding these effects is paramount for the rational design of drug candidates.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the basicity of the piperidine nitrogen. The magnitude of this effect is dependent on the position and number of fluorine substituents.

-

Positional Effects: Fluorine atoms closer to the nitrogen atom exert a stronger inductive effect, leading to a more pronounced decrease in pKa. For instance, fluorination at the 2-position has a greater pKa-lowering effect than at the 3- or 4-positions.

-

Stereoelectronic Effects: The orientation of the C-F bond relative to the nitrogen lone pair is critical. In the protonated state, an axial C-F bond can be anti-parallel to the N+-H bond, leading to a stabilizing interaction that results in a higher pKa compared to its equatorial counterpart.[2] This principle was notably exploited in the development of the kinesin spindle protein (KSP) inhibitor MK-0731, where the axial 3-fluoro-piperidine analogue exhibited a more favorable pKa (7.6) compared to the equatorial isomer (6.6), contributing to its enhanced efficacy.[2][7]

-

Multiple Fluorination: The addition of multiple fluorine atoms has an additive effect on pKa reduction. Geminal difluorination, for example, can lower the pKa by several units.[7]

This precise control over basicity is a key strategy to mitigate risks associated with high basicity, such as hERG liability and phospholipidosis, while maintaining the necessary interactions for therapeutic activity.[2]

Lipophilicity and Solubility

The effect of fluorination on lipophilicity (LogP) is more complex than its impact on pKa. While often increasing lipophilicity, the outcome depends on the overall molecular context.[6][11] However, the reduction in basicity caused by fluorine can increase the proportion of the neutral form of the drug at physiological pH, which can influence its partitioning behavior and membrane permeability.[11][12] Aqueous solubility often shows an inverse correlation with lipophilicity, but is also significantly influenced by crystal packing energies.[11]

Quantitative Physicochemical Data

The following table summarizes the calculated pKa and clogP values for piperidine and various fluorinated analogues, illustrating the impact of fluorine substitution.

| Compound | Structure | Calculated pKa | ΔpKa (from Piperidine) |

| Piperidine | 11.2 | 0.0 | |

| 2-Fluoropiperidine | 9.0 | -2.2 | |

| 3-Fluoropiperidine | 9.8 | -1.4 | |

| 4-Fluoropiperidine | 10.3 | -0.9 | |

| 3,3-Difluoropiperidine | 7.3 | -3.9 | |

| 4,4-Difluoropiperidine | 7.8 | -3.4 |

Data adapted from chemoinformatic calculations. Actual experimental values may vary.[7]

Conformational Control: The Power of Stereoelectronics

Fluorination provides a powerful means to control the conformational equilibrium of the piperidine ring. This is not merely a steric effect; rather, it is governed by a combination of electrostatic and hyperconjugative interactions.

A systematic survey of diversely substituted and protected fluorinated piperidines has shown that solvation and solvent polarity play a major role in their conformational behavior, in addition to established forces like charge-dipole interactions and hyperconjugation.[3][4][9]

The Axial Fluorine Preference

In protonated fluoropiperidines, there is often a notable preference for the fluorine atom to occupy an axial position, particularly at the 3-position.[3][13][14] This preference can be attributed to several stabilizing factors:

-

Charge-Dipole Interactions: A favorable electrostatic interaction occurs between the positive charge on the protonated nitrogen (N+-H) and the negative end of the C-F bond dipole.[3][9]

-

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond contributes to the stability of the axial conformer.[3][9]

-

Gauche Effect: The preference for a gauche arrangement between electronegative substituents can also favor the axial orientation.[15]

The interplay of these forces can be visualized as follows:

Caption: Key interactions stabilizing the axial conformer of a protonated fluoropiperidine.

This ability to enforce a specific conformation is a significant advantage in drug design, as it reduces the entropic penalty of binding to a target receptor and can lead to a substantial increase in potency and selectivity.

Synthetic Strategies for Accessing Fluorinated Piperidines

The growing importance of fluorinated piperidines has spurred the development of robust and efficient synthetic methodologies. While numerous approaches exist, a common and effective strategy involves the hydrogenation of readily available fluoropyridine precursors.[15][16]

Experimental Protocol: Heterogeneous Hydrogenation of Fluoropyridines

This protocol describes a general procedure for the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst, a method noted for its robustness and tolerance to air and moisture.[1][15][16]

Objective: To synthesize all-cis-(multi)fluorinated piperidines from fluoropyridine precursors.

Materials:

-

Fluoropyridine substrate

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr shaker)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: A suitable pressure vessel is charged with the fluoropyridine substrate (1.0 equiv) and Pd/C (5 mol%).

-

Solvent Addition: Methanol is added to the vessel to achieve a substrate concentration of approximately 0.1 M.

-

Inerting: The vessel is sealed and purged with an inert gas (e.g., Argon) three times to remove oxygen.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas (typically 5-10 bar) and agitated at room temperature or slightly elevated temperature (e.g., 40 °C) for 12-24 hours. Reaction progress can be monitored by techniques such as GC-MS or TLC.

-

Work-up: Upon completion, the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst, and the filter cake is washed with methanol.

-

Isolation: The filtrate is concentrated under reduced pressure. The resulting residue (the free amine) can be purified directly or converted to its hydrochloride salt for easier handling and purification by adding a solution of HCl in diethyl ether or dioxane, followed by filtration or crystallization.

Workflow Diagram:

Caption: Workflow for the synthesis of fluorinated piperidines via heterogeneous hydrogenation.

This method's utility has been demonstrated in the synthesis of fluorinated analogues of well-known drugs like Ritalin and Bupivacaine, showcasing its applicability in late-stage functionalization.[15]

Case Studies: Fluorinated Piperidines in Drug Development

The theoretical advantages of incorporating fluorinated piperidines translate into tangible successes in drug discovery programs. Several approved drugs and clinical candidates feature this privileged scaffold.

Case Study 1: Modulating pKa and Pharmacokinetics in 5-HT1D Receptor Ligands

In a program targeting the 5-HT1D receptor, researchers investigated the replacement of a piperidine ring with a 4-fluoropiperidine.[12][17] The primary goal was to reduce the basicity of the lead compounds, which was hypothesized to improve their pharmacokinetic profiles.[12][17] The incorporation of fluorine was found to significantly lower the pKa of the compounds.[12] This reduction in basicity had a dramatic and beneficial influence on oral absorption, demonstrating a clear link between the strategic use of fluorine to modulate a physicochemical property and a desirable ADME outcome.[12]

Case Study 2: Enhancing Metabolic Stability and Bioavailability

The strategic placement of fluorine can effectively block sites of metabolism. In many piperidine-containing drugs, the ring is susceptible to oxidation by cytochrome P450 enzymes. Introducing fluorine at these positions can shield the molecule from metabolic attack, thereby increasing its half-life and oral bioavailability.[6][8] For example, in the development of the PI3K inhibitor Alpelisib, the inclusion of a trifluoromethyl group contributes to higher metabolic stability and excellent oral bioavailability.[18] Similarly, the fluorine atom in Vericiguat, a guanylate cyclase stimulator, enhances its metabolic stability and leads to lower clearance.[18]

Conclusion and Future Outlook

Fluorinated piperidines represent a cornerstone of modern medicinal chemistry. The ability to rationally tune key physicochemical properties such as basicity, conformation, and metabolic stability through fluorination provides drug designers with an invaluable tool to optimize lead compounds and overcome common development hurdles.[3][4] The predictable nature of fluorine's effects allows for a more streamlined and efficient drug discovery process, reducing attrition rates and increasing the likelihood of clinical success.[4]

As synthetic methodologies for accessing complex fluorinated piperidines continue to advance, we can anticipate their even wider application.[19][20] The exploration of novel fluorination patterns and the combination of fluorinated piperidines with other privileged scaffolds will undoubtedly lead to the discovery of next-generation therapeutics with superior efficacy and safety profiles. For researchers and drug development professionals, a deep understanding of the principles governing the behavior of fluorinated piperidines is not just advantageous—it is essential for innovation in the field.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14018-14024. Available from: [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Uriac, P., & Gouin, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(9), 6041–6052. Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available from: [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Uriac, P., & Gouin, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available from: [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Uriac, P., & Gouin, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Available from: [Link]

-

Unknown Author. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Available from: [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Uriac, P., & Gouin, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available from: [Link]

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of 3‐fluoropiperidine (1) and... ResearchGate. Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of 3‐fluoropiperidine (1) and... ResearchGate. Available from: [Link]

-

Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Lesyk, D., & Grygorenko, O. O. (2025). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. Available from: [Link]

-

Zimmer, L., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available from: [Link]

-

Chernykh, A. V., et al. (2025). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. Available from: [Link]

-